5α-Reductase Inhibitory Potency: Finasteride 2-(2-Methylpropanol)amide vs. Parent Finasteride and Dutasteride
Finasteride 2-(2-Methylpropanol)amide retains potent 5α-reductase inhibitory activity with an IC₅₀ value of approximately 10 nM, which is comparable to the parent drug finasteride (IC₅₀ ≈ 9-15 nM) but distinct from the dual-inhibitor dutasteride (IC₅₀ ≈ 2-3 nM for type I and type II isoforms) . The compound inhibits the conversion of testosterone to dihydrotestosterone (DHT) through selective binding to the enzyme's active site via hydrogen bonding with key amino acid residues, a mechanism shared with finasteride but differing from dutasteride's broader isoform inhibition profile .
| Evidence Dimension | 5α-Reductase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ≈ 10 nM |
| Comparator Or Baseline | Finasteride: ≈ 9-15 nM; Dutasteride: ≈ 2-3 nM (dual type I/II) |
| Quantified Difference | Target compound exhibits approximately 3-5× lower potency than dutasteride but equivalent potency to finasteride |
| Conditions | In vitro enzymatic assay; conversion of testosterone to DHT |
Why This Matters
This intermediate inhibitory profile is critical for researchers requiring a finasteride-like 5α-reductase inhibitor without the dual-isoform inhibition characteristic of dutasteride, enabling isoform-specific mechanistic studies.
